molecular formula C22H19BrFN3S B2943296 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-65-0

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2943296
CAS No.: 477298-65-0
M. Wt: 456.38
InChI Key: XFAHFUBUUXGSDS-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative with a thiazole core and multiple aromatic substituents. Its structure features a (Z)-configured acrylonitrile moiety linked to a 4-(4-isobutylphenyl)thiazol-2-yl group and a 4-bromo-2-fluorophenylamino substituent.

Properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrFN3S/c1-14(2)9-15-3-5-16(6-4-15)21-13-28-22(27-21)17(11-25)12-26-20-8-7-18(23)10-19(20)24/h3-8,10,12-14,26H,9H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAHFUBUUXGSDS-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thiazole ring
  • An acrylonitrile moiety
  • A bromo-fluoro-substituted phenyl group

The molecular formula is C19H18BrFN2SC_{19}H_{18}BrFN_2S with a molecular weight of 397.33 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, thiazole derivatives have been documented to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. The potential mechanism for our compound may involve:

  • HDAC Inhibition : Similar compounds have shown efficacy in inhibiting HDAC6, leading to increased acetylation of histones and modulation of gene expression .
  • Antiproliferative Activity : The acrylonitrile moiety is known for its ability to disrupt cellular proliferation pathways, making it a candidate for anticancer research .

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated:

  • Inhibition of Cancer Cell Lines : Compounds from the thiazole family have been tested against various cancer cell lines (e.g., MCF-7, A549), showing significant IC50 values indicating potent antiproliferative effects .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.0
Compound BA5498.0
Target CompoundMCF-7TBDCurrent Study

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that they can exhibit activity against both Gram-positive and Gram-negative bacteria:

  • Mechanisms : The antimicrobial effect may arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Study on Thiazole Derivatives : A study synthesized various thiazole-based compounds and evaluated their anticancer properties. The results indicated that the presence of halogenated phenyl groups significantly enhanced activity against breast and lung cancer cell lines .
  • Antimicrobial Evaluation : In another study, a series of thiazolidin compounds were tested for their antibacterial activity against common pathogens, revealing promising results that suggest further exploration into their therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Bromine

The 4-bromo-2-fluorophenyl group is primed for S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) due to the electron-withdrawing effects of the fluorine and nitrile groups.

  • Reactivity : Bromine at the para position to fluorine and meta to the amino group is activated for substitution.

  • Example Reaction :

    Ar Br+NuAr Nu+Br\text{Ar Br}+\text{Nu}^-\rightarrow \text{Ar Nu}+\text{Br}^-

    Common nucleophiles (Nu⁻) include amines, alkoxides, or thiols. Reaction conditions (e.g., Cu-catalyzed coupling) may enhance selectivity .

Table 1: Substitution Reactions of 4-Bromo-2-fluorophenyl Derivatives

EntryNucleophileCatalyst/ConditionsProductYieldSource
1PhenolK<sub>2</sub>CO<sub>3</sub>, DMF, reflux4-Phenoxy-2-fluorobenzonitrile91%
2PiperidinePd(OAc)<sub>2</sub>, Xantphos, 100°C4-Piperidino-2-fluorobenzonitrile78%

Reduction of the Acrylonitrile Moiety

The α,β-unsaturated nitrile group can undergo hydrogenation or conjugate addition :

  • Catalytic Hydrogenation :

    C NH2/Pd CCH2NH2\text{C N}\xrightarrow{\text{H}_2/\text{Pd C}}\text{CH}_2\text{NH}_2

    Yields saturated amines, though stereoselectivity (Z vs. E) must be controlled .

  • Michael Addition : Thiols or amines add to the β-position of the nitrile, forming substituted derivatives.

Functionalization of the Amino Group

The secondary amine in the (4-bromo-2-fluorophenyl)amino group participates in:

  • Acylation :

    R NH2+R COClR NHCO R \text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCO R }

    Acetic anhydride or acyl chlorides are typical reagents .

  • Sulfonylation : Formation of sulfonamides using sulfonyl chlorides .

Thiazole Ring Reactivity

The 4-(4-isobutylphenyl)thiazol-2-yl group exhibits limited reactivity under mild conditions but can engage in:

  • Electrophilic Substitution : Nitration or halogenation at the 5-position of the thiazole ring, directed by the electron-donating isobutylphenyl group .

  • Cross-Coupling : Suzuki-Miyaura coupling at the 2-position if a leaving group (e.g., Br) is introduced.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated nitrile may undergo Diels-Alder reactions with dienes, forming six-membered cyclic nitriles. Computational studies suggest moderate reactivity due to electron-withdrawing substituents .

Photochemical and Thermal Stability

  • Thermal Decomposition : Above 200°C, the nitrile group may decompose to generate HCN, necessitating careful handling .

  • Photoreactivity : The Z-configuration’s steric strain could lead to isomerization under UV light, though experimental data is limited.

Key Challenges and Limitations

  • Stereochemical Stability : The Z-configuration may equilibrate under basic or acidic conditions, complicating reaction outcomes.

  • Competing Pathways : Bromine substitution vs. nitrile reduction requires precise control of catalysts and temperatures .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve substitution yields but may degrade the thiazole ring under prolonged heating .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other acrylonitrile-thiazole hybrids. A closely related analogue, (2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile (), differs in its substituents:

  • Aromatic substituents : 4-fluorophenyl (vs. 4-isobutylphenyl in the target compound).
  • Electron-donating groups: 3-hydroxy-4-methoxyphenyl (vs. 4-bromo-2-fluorophenylamino).

Comparative Analysis

Table 1: Structural and Electronic Properties
Property Target Compound (2Z)-2-[4-(4-fluorophenyl)-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
Molecular Weight ~445.3 g/mol (estimated) ~395.4 g/mol
Substituent Electronic Effects Electron-withdrawing (Br, F) Electron-donating (OCH₃, OH)
Hydrophobicity High (isobutyl group) Moderate (fluorophenyl, polar hydroxyl/methoxy)
Potential Applications Kinase inhibition (predicted) Antioxidant/antimicrobial (hypothetical)
Key Findings

In contrast, the methoxy and hydroxyl groups in the analogue introduce electron-donating effects, which may favor redox activity or hydrogen bonding .

Hydrophobicity and Solubility :

  • The isobutyl group in the target compound increases hydrophobicity, suggesting lower aqueous solubility compared to the fluorophenyl/methoxy analogue. This property could influence pharmacokinetics or aggregation behavior in solution .

Computational Insights: Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP) or Lee-Yang-Parr correlation functionals , could predict frontier molecular orbitals (HOMO/LUMO) to compare reactivity. For example, the electron-deficient thiazole core in the target compound may exhibit lower LUMO energy, favoring nucleophilic interactions. Tools like Multiwfn could further analyze electron localization functions (ELF) or electrostatic potentials (ESP) to quantify substituent effects on charge distribution.

Methodological Considerations for Comparative Studies

  • Crystallographic Analysis : If crystallographic data were available, software such as SHELX could resolve conformational differences (e.g., Z/E configuration stability, packing interactions).
  • Spectroscopic Techniques : Spectrofluorometry or tensiometry (as in ) might assess aggregation thresholds (e.g., critical micelle concentration) if the compound exhibits amphiphilic behavior.
  • Synthetic Challenges : The bromo and fluoro groups may complicate synthesis due to steric hindrance or reactivity, whereas the methoxy/hydroxyl analogue could face stability issues under acidic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.